molecular formula C13H13F2N5 B14925398 4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14925398
M. Wt: 277.27 g/mol
InChI Key: CHFOOYIEIRFVFY-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of difluoromethyl and pyrazole groups in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with difluoromethyl-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize the efficiency of the synthesis. The use of automated systems and real-time monitoring can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can result in the formation of various difluoromethyl derivatives .

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine involves

Properties

Molecular Formula

C13H13F2N5

Molecular Weight

277.27 g/mol

IUPAC Name

4-(difluoromethyl)-1,3-dimethyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H13F2N5/c1-7-11-9(12(14)15)4-10(8-5-16-19(2)6-8)17-13(11)20(3)18-7/h4-6,12H,1-3H3

InChI Key

CHFOOYIEIRFVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C

Origin of Product

United States

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